molecular formula C21H29N3O2S B2511248 N-(3-(4-phenylpiperazin-1-yl)propyl)-1-(m-tolyl)methanesulfonamide CAS No. 1049514-97-7

N-(3-(4-phenylpiperazin-1-yl)propyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2511248
CAS No.: 1049514-97-7
M. Wt: 387.54
InChI Key: KGSLXCASRCDQJY-UHFFFAOYSA-N
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Description

N-(3-(4-phenylpiperazin-1-yl)propyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H29N3O2S and its molecular weight is 387.54. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Supramolecular Assembly

Sulfonamide derivatives, such as those studied by Dey et al. (2015), provide valuable insights into the effect of substitution on supramolecular assembly. Their research on nimesulidetriazole derivatives, involving sulfonamide groups, underscores the importance of these compounds in understanding intermolecular interactions and molecular geometries. The detailed crystallographic studies offer a basis for exploring how variations in sulfonamide derivatives influence their assembly and interactions, potentially applicable to the design of materials and drugs (Dey et al., 2015).

Chemical Synthesis and Reactivity

The preparation and reactivity of sulfonamide derivatives, as discussed in studies on coenzyme M analogues (Gunsalus et al., 1978) and threonine-based sulfonamides (Králová et al., 2019), highlight the chemical versatility of these compounds. Such research demonstrates the role of sulfonamides in synthesizing analogues for biochemical studies, offering insights into their potential applications in medicinal chemistry and enzyme inhibition (Gunsalus et al., 1978), (Králová et al., 2019).

Electrochemical Applications

Research on electrolyte additives, such as propargyl methanesulfonate, underscores the relevance of sulfonamide derivatives in enhancing the performance of electrochemical cells. Wang et al. (2017) demonstrated that such additives could significantly improve the cyclability of lithium titanate cells, indicating the potential of sulfonamide derivatives in battery technology and electrochemical applications (Wang et al., 2017).

Pharmaceutical and Biological Research

While the abstracts provided do not directly mention the biological applications of N-(3-(4-phenylpiperazin-1-yl)propyl)-1-(m-tolyl)methanesulfonamide, studies on related sulfonamide compounds illustrate their potential in drug development and biochemical studies. For instance, research on potassium channel blocking activity and polymorphism control (Connors et al., 1991; Takeguchi et al., 2015) suggests the importance of sulfonamide derivatives in developing therapeutic agents and understanding drug behavior (Connors et al., 1991), (Takeguchi et al., 2015).

Mechanism of Action

Target of Action

The primary target of the compound “1-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide” is the C1s proteinase . This proteinase is a part of the C1 complex, which also includes the pattern recognition molecule C1q and the proteinase C1r . The C1 complex is responsible for initiating the classical pathway (CP) of complement activation, which is a key mechanism for triggering immune responses .

Mode of Action

The compound interacts with the C1s proteinase by binding to its substrate recognition site . This interaction is competitive, meaning that the compound competes with the natural substrates of C1s for binding to the enzyme . The binding of the compound to C1s inhibits the enzyme’s activity, thereby preventing the activation of the classical pathway .

Biochemical Pathways

By inhibiting the C1s proteinase, the compound disrupts the classical pathway of complement activation . This pathway involves the cleavage of the complement components C4 and C2 by the C1 complex, which is inhibited by the compound . The disruption of this pathway prevents the formation of the C3 convertase, a key enzyme in the complement system that amplifies the immune response .

Result of Action

The inhibition of the C1s proteinase by the compound results in the suppression of the classical pathway of complement activation . This can prevent the formation of immune complexes and the subsequent immune response, which may be beneficial in conditions where the classical pathway is pathologically activated .

Properties

IUPAC Name

1-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-19-7-5-8-20(17-19)18-27(25,26)22-11-6-12-23-13-15-24(16-14-23)21-9-3-2-4-10-21/h2-5,7-10,17,22H,6,11-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSLXCASRCDQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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